molecular formula C23H25FN6O B5014430 1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea

1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea

Cat. No.: B5014430
M. Wt: 420.5 g/mol
InChI Key: GXOLFADFILIGMK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl-substituted pyrimidinyl group, and a urea linkage. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6O/c1-16-15-21(30-13-3-2-4-14-30)29-22(25-16)26-18-9-11-20(12-10-18)28-23(31)27-19-7-5-17(24)6-8-19/h5-12,15H,2-4,13-14H2,1H3,(H,25,26,29)(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOLFADFILIGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the fluorophenyl and pyrimidinyl intermediates, followed by their coupling through a urea linkage.

  • Synthetic Routes

      Step 1: Synthesis of 4-fluoroaniline from 4-fluoronitrobenzene via reduction.

      Step 2: Preparation of 4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)aniline through a series of reactions involving the formation of the pyrimidine ring and subsequent substitution with piperidine.

      Step 3: Coupling of the two intermediates using a urea-forming reagent such as phosgene or its derivatives.

  • Reaction Conditions

    • The reactions are typically carried out under controlled temperatures, often requiring inert atmospheres to prevent unwanted side reactions.
    • Catalysts and solvents are chosen based on their ability to facilitate the desired transformations while minimizing by-products.
  • Industrial Production Methods

    • Industrial-scale production may involve continuous flow processes to enhance efficiency and yield.
    • Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
  • Reduction

    • Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Common Reagents and Conditions

    • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
    • Reducing agents: Sodium borohydride, lithium aluminum hydride.
    • Substitution reagents: Halogens, nucleophiles like amines or thiols.
  • Major Products

    • The major products of these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the original compound with new functional groups or altered oxidation states.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential as a biochemical probe to study cellular processes.
    • Used in assays to understand its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
    • Studied for its ability to modulate specific biological pathways.
  • Industry

    • Utilized in the development of new materials with specific properties.
    • Employed in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound may bind to enzymes or receptors, altering their activity.
    • It can interact with DNA or RNA, affecting gene expression and cellular functions.
  • Pathways Involved

    • The compound may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
    • It can influence metabolic pathways, leading to changes in cellular metabolism and energy production.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea.
    • 1-(4-Bromophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea.
  • Comparison

    • The presence of different halogen atoms (fluorine, chlorine, bromine) can significantly affect the compound’s reactivity, stability, and biological activity.
    • The fluorine-substituted compound may exhibit unique properties, such as increased metabolic stability and altered binding affinity to molecular targets.

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